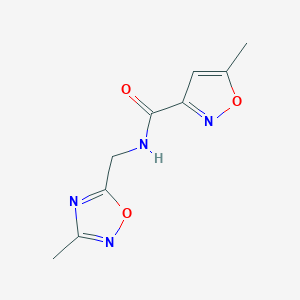
5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including an isoxazole ring and a 1,2,4-oxadiazole ring . These types of structures are often found in pharmaceutical compounds due to their ability to form multiple hydrogen bonds and their metabolic stability .
Synthesis Analysis
While the specific synthesis for this compound is not available, oxadiazoles can be synthesized through several methods, including cyclodehydration of certain hydrazides or from amidoximes . Isoxazoles can be synthesized from α-hydroxyketones and hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring and a 1,2,4-oxadiazole ring. These rings are five-membered, with the isoxazole containing an oxygen and a nitrogen atom, and the oxadiazole containing two nitrogen atoms and an oxygen atom .Scientific Research Applications
Auxiliary-Directed Pd-Catalyzed γ-C(sp3)-H Bond Activation
A study by Pasunooti et al. (2015) introduces new bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp3)-H bond activation. This method facilitates the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids. The directing group from 5-methylisoxazole-3-carboxamide (MICA) can be conveniently removed and recovered under mild conditions, showcasing its potential in the synthesis of complex organic molecules (Pasunooti et al., 2015).
Synthesis of Isoxazole and Oxadiazole Derivatives
Martins et al. (2002) reported the one-pot synthesis of several 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid. This synthesis contributes to the field of heterocyclic chemistry by providing access to novel compounds with potential applications in drug development and materials science (Martins et al., 2002).
Development of Antitumor Agents
Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazinones as novel broad-spectrum antitumor agents. Their study on the interaction of isocyanates with diazo compounds to form imidazo[5,1-d]-1,2,3,5-tetrazinones highlights the potential of isoxazole derivatives in the development of new cancer therapies (Stevens et al., 1984).
Solid-Phase Synthesis of Diheterocyclic Compounds
Quan and Kurth (2004) demonstrated the solid-phase synthesis of a library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds. This approach provides a versatile platform for the rapid synthesis of compound libraries, which are valuable in drug discovery and material science research (Quan & Kurth, 2004).
Antimicrobial and Antitubercular Activity of Isoxazole Derivatives
Shingare et al. (2018) synthesized a novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. This study contributes to the search for new antimicrobial agents, showcasing the therapeutic potential of these heterocyclic compounds (Shingare et al., 2018).
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the 1,2,4-oxadiazole ring structure allow for strong hydrogen bond formation .
Biochemical Pathways
It’s worth noting that 1,2,4-oxadiazole derivatives have shown strong antibacterial effects onXanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These bacteria cause serious diseases in rice, impacting every stage of plant growth and development .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to be a bioisostere of amide but shows better hydrolytic and metabolic stability .
Result of Action
The result of the compound’s action is primarily its antibacterial effects. Compounds similar to 5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These results indicate that 1,2,4-oxadiazole derivatives could be potential alternative templates for discovering novel antibacterial agents .
Action Environment
The stability of 1,2,4-oxadiazole derivatives is generally high due to their resistance to hydrolysis and metabolism .
properties
IUPAC Name |
5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-3-7(13-15-5)9(14)10-4-8-11-6(2)12-16-8/h3H,4H2,1-2H3,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHWLFSDQRDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

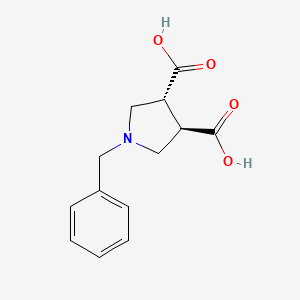
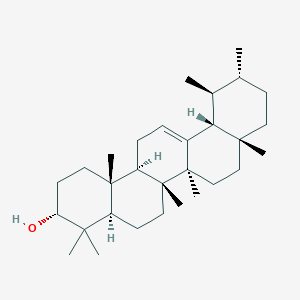
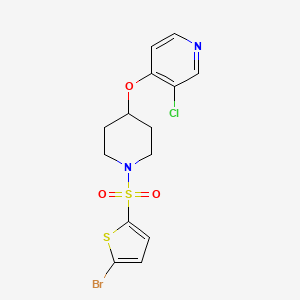
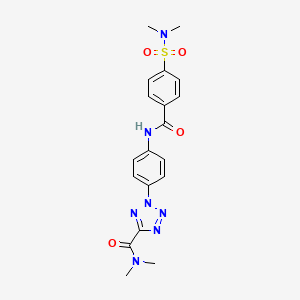
![1-[(2,5-Difluorophenyl)methyl]piperazin-2-one;hydrochloride](/img/structure/B2828279.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)
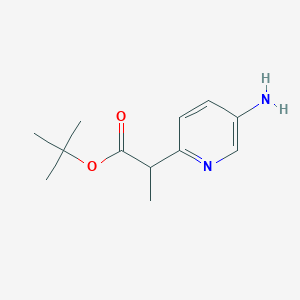
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)
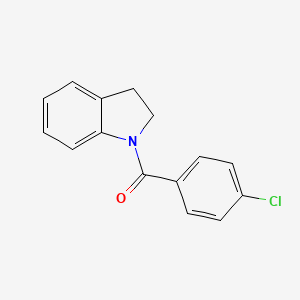
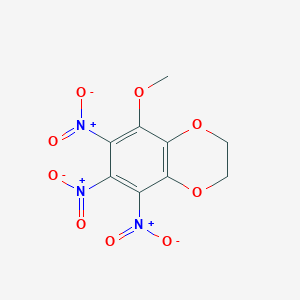
![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)
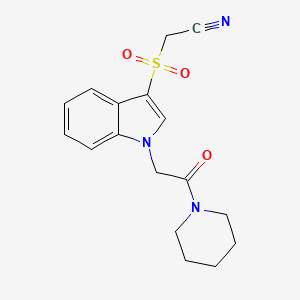
![3-({2-[(3-Methoxyphenyl)carbamoyl]phenyl}(methyl)carbamoyl)propanoic acid](/img/structure/B2828292.png)
![4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2828294.png)